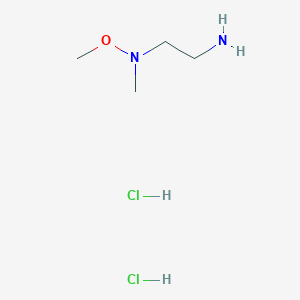

(2-Aminoethyl)(methoxy)methylamine dihydrochloride

Descripción

Propiedades

IUPAC Name |

N'-methoxy-N'-methylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O.2ClH/c1-6(7-2)4-3-5;;/h3-5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGNJTZNNKZPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reductive Amination Route

- Starting Materials: Ethylenediamine or 2-aminoethylamine and formaldehyde or a suitable methoxy-methyl aldehyde derivative.

- Reaction: The primary amine undergoes reductive amination with the aldehyde under hydrogenation conditions, typically using palladium on carbon (Pd/C) catalyst in ethanol under atmospheric hydrogen pressure.

- Conditions: Room temperature to mild heating; atmospheric pressure hydrogen gas.

- Outcome: Formation of the secondary amine (2-Aminoethyl)(methoxy)methylamine, which is then converted to the dihydrochloride salt by treatment with hydrochloric acid.

- Advantages: High selectivity, mild conditions, and good yields.

- Reference: Similar reductive amination strategies have been reported for related aminoalkyl compounds, demonstrating feasibility.

Alkylation of Ethylenediamine

- Starting Materials: Ethylenediamine and a suitable methoxy-methyl halide (e.g., methoxy-methyl chloride or bromide).

- Reaction: Nucleophilic substitution where one amino group of ethylenediamine is alkylated by the methoxy-methyl halide in the presence of a base.

- Conditions: Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF); temperatures ranging from 0 °C to 60 °C; bases like potassium carbonate or triethylamine.

- Workup: The resulting amine is purified and converted to the dihydrochloride salt by acidification with HCl in methanol or similar solvents.

- Considerations: Control of stoichiometry is critical to avoid dialkylation or polymerization.

- Reference: Alkylation methods for similar amines and their hydrochloride salts are well-documented in patent literature.

Acid-Base Salt Formation

- After synthesis of the free base (2-Aminoethyl)(methoxy)methylamine, the dihydrochloride salt is prepared by:

- Dissolving the free base in an appropriate solvent (e.g., methanol, ethanol, or water).

- Adding concentrated hydrochloric acid dropwise under cooling to control exotherm.

- Isolating the dihydrochloride salt by filtration or crystallization.

- This step ensures enhanced stability, ease of handling, and improved solubility profiles for downstream applications.

Reaction Conditions and Optimization

| Parameter | Typical Range/Choice | Notes |

|---|---|---|

| Solvent | DMF, THF, CH2Cl2, EtOAc, MeOH | Choice depends on solubility and reactivity |

| Temperature | 0 °C to 60 °C | Lower temperatures favor selectivity |

| Pressure | Atmospheric (1 atm) hydrogen for reductive amination | Can vary for specific catalysts |

| Base | Potassium carbonate, triethylamine, DIEA | Used in alkylation to neutralize HCl |

| Catalyst | Pd/C (for reductive amination) | 5-10% loading typical |

| Acid for salt formation | Concentrated HCl | Added post-synthesis for dihydrochloride salt |

Yield and Purity Data

- Overall yields for the reductive amination route typically exceed 70%, with purity levels above 95% after salt formation and purification.

- Alkylation methods yield approximately 50-65% of the target amine, depending on reaction scale and control.

- Salt formation generally proceeds quantitatively with minimal loss.

Representative Experimental Procedure (Reductive Amination)

- Dissolve ethylenediamine (1 equiv) in ethanol.

- Add methoxy-methyl aldehyde (1 equiv) dropwise under stirring.

- Introduce Pd/C catalyst (5% w/w).

- Stir under hydrogen atmosphere at room temperature for 12-24 hours.

- Filter off catalyst and evaporate solvent under reduced pressure.

- Dissolve residue in methanol and add concentrated HCl slowly at 0 °C.

- Isolate the dihydrochloride salt by filtration, wash with cold ether, and dry under vacuum.

Analytical Characterization

- NMR Spectroscopy: Confirms substitution pattern and purity.

- Mass Spectrometry: Molecular ion peak consistent with (2-Aminoethyl)(methoxy)methylamine.

- Melting Point: Characteristic for the dihydrochloride salt, confirming salt formation.

- Elemental Analysis: Matches theoretical values for C, H, N, Cl content.

Análisis De Reacciones Químicas

Types of Reactions

(2-Aminoethyl)(methoxy)methylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form simpler amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of simpler amines.

Substitution: Formation of substituted amines with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications

The compound exhibits potential as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the treatment of neurological disorders and as spasmolytics.

- Spasmolytic Activity : Research indicates that derivatives of (2-Aminoethyl)(methoxy)methylamine can act as spasmolytics, which are agents that relieve spasms in smooth muscles. This activity has been demonstrated through experiments on isolated ileum tissues stimulated by spasmogens such as acetylcholine and histamine .

- Psychotherapeutic Potential : Compounds related to (2-Aminoethyl)(methoxy)methylamine have shown promise in enhancing memory retention and acquisition in animal models. Studies involving avoidance response tests suggest that these compounds could facilitate learning processes .

Organic Synthesis

Building Block for Chemical Synthesis

(2-Aminoethyl)(methoxy)methylamine dihydrochloride serves as a versatile building block in organic synthesis. Its functionality allows it to participate in various chemical reactions, making it valuable for creating more complex molecules.

- Nucleophilic Reactions : As an unhindered amine, it acts as a good nucleophile, participating in reactions such as alkylation and acylation. This property is crucial for synthesizing amines and amides that are foundational in drug development .

- Synthesis of Methylamine Derivatives : The compound can be utilized to synthesize methylamine derivatives, which are essential intermediates in the production of pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry

In materials science, this compound is used to modify polymer properties. Its incorporation into polymer matrices can enhance their mechanical and chemical properties.

- Polymer Functionalization : The compound can be used to create functionalized polymers that exhibit improved electrochemical properties. For instance, copolymer brushes incorporating aminoethyl methacrylate derivatives have been explored for applications in biosensors and drug delivery systems .

- Biocompatible Materials : Research has indicated that polymers derived from (2-Aminoethyl)(methoxy)methylamine can be engineered for biocompatibility, making them suitable for medical applications such as drug delivery and tissue engineering .

Data Table: Summary of Applications

Case Studies

- Spasmolytic Activity Study : In a controlled study using rat models, compounds derived from (2-Aminoethyl)(methoxy)methylamine were administered to evaluate their effects on muscle contractions induced by acetylcholine. The results indicated a significant reduction in contractions compared to control groups, suggesting therapeutic potential for treating gastrointestinal disorders.

- Memory Retention Experiment : A series of behavioral tests were conducted on rodents treated with derivatives of the compound. The results showed improved performance in maze tests, indicating enhanced memory retention capabilities attributed to the neuroactive properties of the compounds.

Mecanismo De Acción

The mechanism of action of (2-Aminoethyl)(methoxy)methylamine dihydrochloride involves its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and other proteins, making the compound useful in biochemical studies.

Comparación Con Compuestos Similares

Group 1: Dihydrochloride Salts of Aliphatic Amines

Key Differences :

Group 2: Methoxy-Containing Amines

- Methoxy Radical (OCH3) on Gold Nanoparticles: Adsorbs with lower energy (−1.13 eV on Au(111)) compared to methylamine (NHCH3, −1.01 eV) but transfers more charge from the surface, suggesting stronger ionic interactions in functionalized materials .

- (2-2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride (): Contains methoxy and fluoro groups, offering unique hydrophobicity and electronic effects. Its molecular weight (175.6) is lower than the target compound, impacting volatility and solubility .

Group 3: Aminoethyl-Modified Compounds

- N-(2-Aminoethyl)-benzamide derivatives (): Exhibit anti-Trypanosoma brucei activity (IC50: 0.5–5 μM), highlighting the role of aminoethyl groups in bioactivity. However, their benzamide cores reduce solubility compared to the target’s aliphatic structure .

- Cystamine dihydrochloride (): A disulfide-linked diamine with chelating properties, contrasting with the target’s single aminoethyl group and methoxy substituent .

Physicochemical and Pharmacological Behavior

- Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 2-(2-Aminoethyl)benzimidazole dihydrochloride is readily soluble in methanol and water due to ionic interactions , a trait shared with the target compound.

- Reactivity: The methoxy group in the target compound may undergo demethylation under acidic conditions, whereas aminoethyl groups can participate in nucleophilic reactions or hydrogen bonding .

- Bioactivity: Aminoethyl groups in ’s benzamide derivatives enhance antiparasitic activity, suggesting the target compound could similarly interact with enzyme active sites. The methoxy group might modulate blood-brain barrier permeability, as seen in 2-Methoxyamphetamine hydrochloride () .

Actividad Biológica

(2-Aminoethyl)(methoxy)methylamine dihydrochloride, also known by its CAS number 1803599-30-5, is a compound that has garnered interest in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C4H12N2O·2HCl

- Molecular Weight : 169.06 g/mol

This compound features an amino group, which can facilitate interactions with biological targets such as enzymes and receptors.

The biological activity of this compound primarily involves its role as a methylation agent. Methylation is a critical post-translational modification that affects protein function and gene expression. The compound is believed to influence the activity of protein methyltransferases (PMTs), which are enzymes responsible for transferring methyl groups to lysine and arginine residues on proteins. This modification can lead to significant changes in cellular signaling pathways, impacting processes such as cell proliferation and differentiation .

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anticancer Properties

The compound's ability to modulate protein methylation may also confer anticancer properties. Inhibitors of PMTs have been shown to reduce tumor growth in various cancer models by altering gene expression profiles associated with cancer progression . Specific case studies indicate that methyltransferase inhibitors can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics.

3. Neuroprotective Effects

There is emerging evidence that compounds with structural similarities may exert neuroprotective effects by modulating oxidative stress and inflammation pathways. These effects are crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where protein methylation plays a role in disease pathology .

Research Findings and Case Studies

Q & A

Q. What are the optimal synthetic routes for (2-Aminoethyl)(methoxy)methylamine dihydrochloride, and how do solvent choices influence reaction efficiency?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. Polar solvents like water or alcohols (e.g., methanol, ethanol) are preferred due to their ability to stabilize ionic intermediates and enhance reaction rates . For example, reductive amination using sodium borohydride (NaBH₄) in methanol under reflux (60–70°C) can yield the amine intermediate, which is then treated with HCl gas to form the dihydrochloride salt. Solvent polarity directly impacts reaction kinetics and purity; non-polar solvents may lead to incomplete reactions or byproduct formation .

Q. How should researchers safely handle and store this compound to prevent degradation?

Methodological Answer: Store the compound in airtight, light-resistant containers at 2–8°C under desiccation to avoid hydrolysis or oxidation . Use personal protective equipment (PPE), including nitrile gloves, N95 respirators, and safety goggles, when handling. Work in a fume hood to minimize inhalation of fine particles, and ensure immediate access to eyewash stations and safety showers .

Q. What purification techniques are recommended for isolating high-purity this compound?

Methodological Answer: Recrystallization from ethanol/water mixtures (1:3 v/v) at 0–4°C is effective for removing unreacted starting materials. For further purification, use column chromatography with silica gel (60–120 mesh) and a mobile phase of dichloromethane:methanol:ammonium hydroxide (90:9:1 v/v). Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?

Methodological Answer: Yield discrepancies often arise from variations in reaction conditions. For example, using anhydrous LiAlH₄ in tetrahydrofuran (THF) under nitrogen yields higher selectivity compared to NaBH₄ in protic solvents . Systematically test variables such as temperature (25°C vs. 60°C), stoichiometry (1.2–2.0 equivalents of nucleophile), and reaction time (2–24 hours). Use kinetic studies (e.g., TLC or in situ IR) to identify rate-limiting steps and optimize conditions .

Q. What advanced spectroscopic methods are suitable for characterizing intermediates and confirming structural integrity?

Methodological Answer:

- NMR : Use ¹³C-DEPT-135 to distinguish CH₂ and CH₃ groups in the methoxy and aminoethyl moieties. Compare chemical shifts with reference spectra (e.g., PubChem data ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with ≤2 ppm error.

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. How does the compound interact with biological targets, such as enzymes or receptors, in mechanistic studies?

Methodological Answer: Design competitive inhibition assays using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to study enzyme interactions. For receptor-binding studies, employ radiolabeled analogs (³H or ¹⁴C) and Scatchard analysis to determine dissociation constants (Kd). Cross-reference with structurally similar compounds like diphenhydramine hydrochloride, which shares amine functional groups relevant to receptor binding .

Q. What strategies mitigate instability during long-term biological assays?

Methodological Answer: Prepare fresh stock solutions in deoxygenated PBS (pH 7.4) to prevent oxidation. Add stabilizers like 0.1% ascorbic acid or 1 mM EDTA to chelate metal ions that catalyze degradation. For cell-based assays, use serum-free media to avoid nonspecific protein binding .

Methodological Challenges & Data Analysis

Q. How can researchers address discrepancies in thermal stability data reported in different studies?

Methodological Answer: Perform differential scanning calorimetry (DSC) under controlled heating rates (5–10°C/min) to identify decomposition exotherms. Compare results with thermogravimetric analysis (TGA) to differentiate between dehydration (50–100°C) and amine degradation (>200°C). Ensure consistent sample preparation (e.g., particle size, moisture content) to reduce variability .

Q. What computational tools predict feasible synthetic pathways and optimize reaction conditions?

Methodological Answer: Use AI-driven platforms like Reaxys or Pistachio to simulate retrosynthetic pathways. Input the target structure to generate route options ranked by plausibility scores (>0.8). For reaction optimization, apply Design of Experiments (DoE) software (e.g., JMP or MODDE) to model variables (temperature, pH, catalyst loading) and identify robust operating ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.